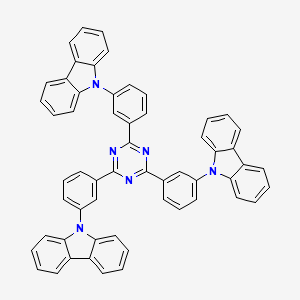
2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine is a compound known for its role as a bipolar host material in organic light-emitting diodes (OLEDs). It features an electron-withdrawing triphenyltriazine center and three electron-rich carbazole peripheral units. This unique structure allows it to exhibit excellent bipolar transport properties, making it suitable for high-performance deep-red, green, and blue phosphorescent OLEDs .
Vorbereitungsmethoden
The synthesis of 2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(9H-carbazol-9-yl)phenylboronic acid and 2,4,6-trichloro-1,3,5-triazine.
Suzuki Coupling Reaction: The 3-(9H-carbazol-9-yl)phenylboronic acid is coupled with 2,4,6-trichloro-1,3,5-triazine using a palladium catalyst in the presence of a base such as potassium carbonate.
Purification: The crude product is purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various substituted and oxidized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in studies related to electron transport and photophysical properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine involves its role as a host material in OLEDs. The compound’s electron-withdrawing triphenyltriazine center and electron-rich carbazole peripheral units facilitate efficient charge transport. This results in the formation of triplet excitons, which contribute to the emission of light in OLEDs. The compound’s low singlet-triplet exchange energy and low-lying lowest unoccupied molecular orbital (LUMO) energy level enable ultra-low driving voltages and high efficiency .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine: This compound is unique due to its specific combination of electron-withdrawing and electron-rich units, which contribute to its excellent bipolar transport properties.
Carbazole-based Compounds: These compounds share similar photophysical properties and are used in various optoelectronic applications.
Triazine-based Compounds: These compounds have similar electron-withdrawing properties and are used in the development of high-performance materials for electronic devices.
Eigenschaften
Molekularformel |
C57H36N6 |
|---|---|
Molekulargewicht |
804.9 g/mol |
IUPAC-Name |
9-[3-[4,6-bis(3-carbazol-9-ylphenyl)-1,3,5-triazin-2-yl]phenyl]carbazole |
InChI |
InChI=1S/C57H36N6/c1-7-28-49-43(22-1)44-23-2-8-29-50(44)61(49)40-19-13-16-37(34-40)55-58-56(38-17-14-20-41(35-38)62-51-30-9-3-24-45(51)46-25-4-10-31-52(46)62)60-57(59-55)39-18-15-21-42(36-39)63-53-32-11-5-26-47(53)48-27-6-12-33-54(48)63/h1-36H |
InChI-Schlüssel |
KOUVXIWGXJSZHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=NC(=NC(=N5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


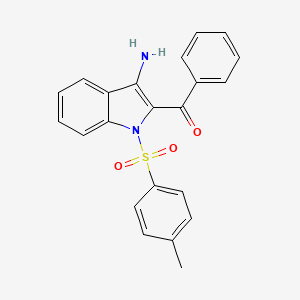

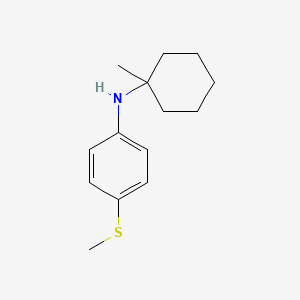



![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)
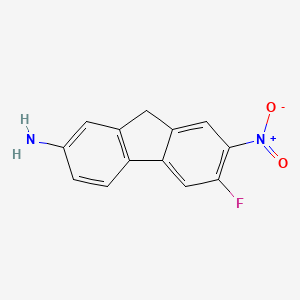

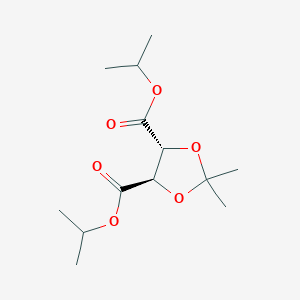

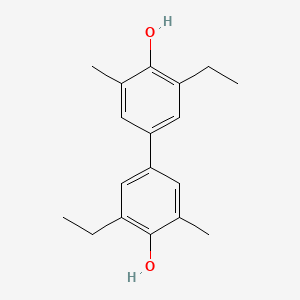
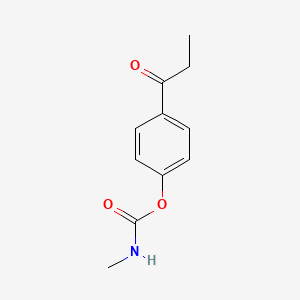
methanone](/img/structure/B11942024.png)
